molecular formula C28H28FNO4 B12422424 (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid

(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid

Cat. No.: B12422424
M. Wt: 461.5 g/mol
InChI Key: ABSKJGYIWZMOAF-UIJXRGEYSA-N
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Description

(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid is a complex chiral small molecule designed for advanced pharmacological research. It integrates several privileged medicinal chemistry scaffolds into a single entity, making it a valuable compound for probing novel biological targets and signaling pathways. The molecule features a chroman (3,4-dihydro-2H-chromene) core, a structure motif prevalent in bioactive compounds and natural products known for a diverse range of activities . This core is strategically substituted with a 2-methoxypyridine and a fluorophenyl group, enhancing its potential for target binding and optimizing its physicochemical properties. The presence of the cyclopropane ring and a stereodefined methylpropanoic acid tail is a hallmark of modern drug design, often employed to confer metabolic stability, control conformation, and enhance affinity for specific protein pockets . This specific stereochemical configuration ((2S,3R)- and (2S)-) is critical for its intended biological activity and interaction with enantioselective targets. As a sophisticated research chemical, it is intended for use in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a building block in the synthesis of more complex chemical entities. Researchers can utilize this compound to investigate areas such as enzyme inhibition, receptor modulation, and cellular pathway analysis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C28H28FNO4

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid

InChI

InChI=1S/C28H28FNO4/c1-16(28(31)32)27(18-4-5-18)21-6-3-17-8-10-24(34-25(17)14-21)22-9-7-19(13-23(22)29)20-11-12-30-26(15-20)33-2/h3,6-7,9,11-16,18,24,27H,4-5,8,10H2,1-2H3,(H,31,32)/t16-,24-,27-/m0/s1

InChI Key

ABSKJGYIWZMOAF-UIJXRGEYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1CC1)C2=CC3=C(CC[C@H](O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O

Canonical SMILES

CC(C(C1CC1)C2=CC3=C(CCC(O3)C4=C(C=C(C=C4)C5=CC(=NC=C5)OC)F)C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorinated aromatic ring, and the construction of the chromenyl moiety. Common synthetic routes may involve the use of cyclopropanation reactions, aromatic substitution reactions, and cyclization reactions under specific conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications:

  • Antidepressant Activity : The compound has been investigated for its effects on nicotinic acetylcholine receptors, which are implicated in mood regulation and cognitive function. Studies suggest that derivatives targeting these receptors may offer new avenues for treating depression and anxiety disorders .
  • Antimicrobial Properties : Similar compounds within the class of naphthyridine derivatives have shown antibacterial activity comparable to established antibiotics like ciprofloxacin. This suggests that (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid may also possess antimicrobial properties .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and multiple sclerosis .

Therapeutic Applications

The therapeutic applications of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid can be categorized as follows:

Application AreaDetails
Psychiatric Disorders Potential use as an antidepressant or anxiolytic agent targeting nicotinic receptors .
Infectious Diseases Possible development as an antibiotic alternative due to its antimicrobial activity .
Neurodegenerative Diseases Exploration for neuroprotective roles in conditions like Alzheimer's disease .

Case Studies

  • Nicotinic Receptor Modulation : A study highlighted the effectiveness of compounds similar to (2S,3R)-3-cyclopropyl in modulating nicotinic acetylcholine receptors, leading to improved cognitive functions in animal models .
  • Antimicrobial Efficacy : Comparative analyses have shown that derivatives of naphthyridine structures exhibit significant antibacterial activity against various strains of bacteria, indicating the potential for clinical applications in treating infections .

Mechanism of Action

The mechanism of action of (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research and Analytical Considerations

  • Synthesis Challenges : The target compound’s stereochemistry and polycyclic framework require advanced asymmetric synthesis techniques, such as chiral catalysis or enzymatic resolution .
  • Characterization Methods : UV and NMR spectroscopy () are critical for verifying stereochemistry and substituent placement in such complex molecules.
  • Regulatory Aspects : Impurity profiling () is essential for compliance with pharmaceutical guidelines, particularly for chiral centers and halogenated byproducts .

Biological Activity

The compound (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a cyclopropyl group and a fluorinated aromatic ring, which may contribute to its biological activity.

Molecular Formula : C28H28FNO4
Molecular Weight : 461.5 g/mol
IUPAC Name : (2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly G protein-coupled receptors (GPCRs). GPCRs are integral to various signaling pathways and play crucial roles in cellular communication and response to external stimuli. The compound may modulate the activity of these receptors, leading to therapeutic effects in various conditions.

Target Interactions

Research indicates that similar compounds often interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation and cognitive function. For instance, studies have shown that related structures can act as antagonists at α4β2-nAChRs, potentially offering anxiolytic and antidepressant effects .

Pharmacological Profile

The pharmacological profile of (2S,3R)-3-cyclopropyl-3... includes:

  • Antidepressant Activity : Compounds with similar structures have demonstrated efficacy in animal models for depression. They exhibit significant inhibition of norepinephrine and dopamine uptake, suggesting a potential role in mood modulation .
  • Anxiolytic Effects : Behavioral assays indicate that related compounds can reduce anxiety-like behaviors in rodents, further supporting their therapeutic potential .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on nAChR Antagonists : A study highlighted the efficacy of nAChR antagonists in reducing anxiety and depression symptoms in animal models. The compound's mechanism was linked to its ability to modulate neurotransmitter release through nAChR inhibition .
  • Toxicological Assessments : Preclinical safety profiles were established for similar compounds, showing good tolerability across various animal models (mice, rats, dogs). These studies indicated acceptable pharmacokinetic and metabolic profiles for therapeutic development .

Data Summary Table

Property Value
Molecular FormulaC28H28FNO4
Molecular Weight461.5 g/mol
IUPAC Name(2S,3R)-3-cyclopropyl...
Antidepressant ActivityEffective in animal models
Anxiolytic EffectsSignificant reduction in anxiety
Toxicity ProfileWell-tolerated in preclinical studies

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